molecular formula C11H11IN2O B7942630 6-Iodo-3-propylquinazolin-4(3H)-one

6-Iodo-3-propylquinazolin-4(3H)-one

Cat. No.: B7942630
M. Wt: 314.12 g/mol
InChI Key: ZBJMJKNRIUBKSF-UHFFFAOYSA-N
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Description

6-Iodo-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C11H11IN2O and its molecular weight is 314.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which confer distinct biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated pyrazole ring and an N-methylbutanamide chain, which contribute to its reactivity and biological properties. The molecular formula for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide is C8H10BrN3O, indicating the presence of both halogen and nitrogen functionalities that are critical for its biological interactions.

The biological activity of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key cellular processes. The pyrazole moiety is known for its ability to modulate enzyme activity and influence signal transduction pathways, potentially leading to therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, possibly through the modulation of kinase activity associated with tumor growth. The mechanism involves interference with signaling pathways crucial for cancer cell survival and proliferation .

Sigma Receptor Antagonism

Recent studies have highlighted the role of sigma receptors in pain modulation. Compounds similar to 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide have been identified as sigma-1 receptor antagonists, showing promise in alleviating neuropathic pain without the side effects associated with traditional opioids .

Study on Antimicrobial Activity

In a recent study, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that positioned it as a promising candidate for further development into therapeutic agents targeting bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the antimicrobial efficacy observed during testing.

Study on Anticancer Properties

Another investigation focused on the compound's effect on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)12
A549 (lung cancer)18

These findings suggest that the compound could be developed into a novel anticancer therapy.

Properties

IUPAC Name

6-iodo-3-propylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJMJKNRIUBKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.